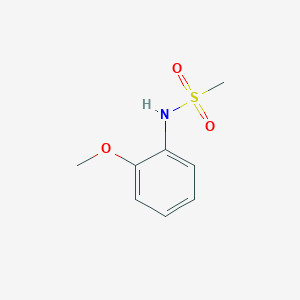

N-(2-methoxyphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-6-4-3-5-7(8)9-13(2,10)11/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAAKPNIDQJTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving N 2 Methoxyphenyl Methanesulfonamide and Its Precursors

Detailed Reaction Pathway Elucidation for Sulfonamide Formation

The synthesis of N-(2-methoxyphenyl)methanesulfonamide is classically achieved through the reaction of 2-methoxyaniline with methanesulfonyl chloride. google.com This reaction is a cornerstone of sulfonamide synthesis and proceeds via a well-established nucleophilic substitution pathway. nih.govwikipedia.org The elucidation of this pathway involves several key steps, generally conducted in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. wikipedia.org

The reaction initiates with the nucleophilic attack of the nitrogen atom of 2-methoxyaniline on the electrophilic sulfur atom of methanesulfonyl chloride. The lone pair of electrons on the amine nitrogen acts as the nucleophile, targeting the electron-deficient sulfur center. This attack leads to the formation of a transient, high-energy intermediate.

Subsequently, this intermediate collapses, expelling a chloride ion as the leaving group. The final step involves the deprotonation of the nitrogen atom by a base, yielding the stable this compound product. The presence of the electron-donating methoxy (B1213986) group at the ortho position of the aniline (B41778) ring can influence the nucleophilicity of the amine, thereby affecting the reaction rate.

Table 1: Step-by-Step Reaction Pathway for this compound Formation

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic Attack | 2-methoxyaniline, Methanesulfonyl chloride | Tetracoordinate Intermediate |

| 2 | Chloride Elimination | Tetracoordinate Intermediate | Protonated Sulfonamide |

| 3 | Deprotonation | Protonated Sulfonamide, Base (e.g., Pyridine) | This compound |

Role of Reactive Intermediates in this compound Synthesis

The synthesis of sulfonamides involves the formation of transient reactive intermediates that are not typically isolated but are crucial to the reaction mechanism. In the formation of this compound, the primary intermediate is a tetracoordinate, pentavalent sulfur species, often referred to as a tetrahedral intermediate. This intermediate forms during the initial nucleophilic attack of the aniline on the sulfonyl chloride.

Kinetic and Thermodynamic Aspects of Sulfonamide Bond Formation

The formation of the sulfonamide S-N bond is a thermodynamically favorable process, resulting in a stable and relatively unreactive linkage. wikipedia.org The thermodynamics of sulfonamides have been studied, particularly concerning their sublimation and crystal lattice energies, which provides insight into the stability of the final product. acs.orgresearchgate.net The reaction to form the sulfonamide is typically exothermic.

From a kinetic standpoint, the rate of formation of this compound is influenced by several factors:

Nucleophilicity of the Amine : The electron-donating effect of the ortho-methoxy group in 2-methoxyaniline increases the electron density on the nitrogen atom, enhancing its nucleophilicity and potentially accelerating the reaction compared to unsubstituted aniline.

Electrophilicity of the Sulfonyl Chloride : The reactivity of methanesulfonyl chloride is high due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.

Solvent : The choice of solvent can influence the reaction rate by stabilizing the transition states and intermediates.

Table 2: Factors Influencing Sulfonamide Bond Formation

| Factor | Kinetic Effect | Thermodynamic Effect |

|---|---|---|

| Amine Nucleophilicity | Higher nucleophilicity increases reaction rate. | Minor effect on overall reaction enthalpy. |

| Sulfonyl Chloride Electrophilicity | Higher electrophilicity increases reaction rate. | Affects the energy of the starting materials. |

| Solvent Polarity | Can stabilize charged intermediates and transition states, affecting the rate. | Can affect the solvation energies of reactants and products. |

| Temperature | Increases reaction rate as per Arrhenius equation. | Affects the Gibbs free energy (ΔG = ΔH - TΔS). |

Mechanistic Insights into Nucleophilic Substitution and Hydrolysis of Sulfonamides

The sulfonamide bond in this compound is known for its stability but can undergo cleavage through nucleophilic substitution, most notably hydrolysis, under acidic or basic conditions. researchgate.netresearchgate.net

Acid-Catalyzed Hydrolysis : In acidic media, the hydrolysis mechanism can vary from an A2 to an A1 type, depending on the acid concentration. researchgate.net The process generally begins with the protonation of the sulfonamide, most likely on the nitrogen atom. researchgate.net In a bimolecular (A2) mechanism, a water molecule then attacks the sulfur atom in a slow, rate-determining step. researchgate.net In strongly acidic conditions, a unimolecular (A1) mechanism may occur, involving the formation of a sulfonylium ion intermediate. researchgate.net

Base-Catalyzed Hydrolysis : Under basic conditions, the hydrolysis of sulfonamides is typically much slower. researchgate.net The mechanism often involves the direct nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. rsc.orgrsc.org This leads to the formation of a trigonal bipyramidal intermediate (TBPI). researchgate.net The breakdown of this intermediate to form the products is often the rate-limiting step. For sulfonamides with an N-H bond, an alternative E1cb (Elimination Unimolecular conjugate Base) mechanism can occur, which involves the initial deprotonation of the sulfonamide nitrogen. rsc.orgrsc.org

The cleavage of the S-N bond is a key process, though C-N bond cleavage has also been observed in ceria-catalyzed hydrolysis of some sulfonamides. nih.gov

Studies on Intramolecular Coordination Effects in Related Sulfonamide Reactivity

The presence of a methoxy group at the ortho position to the sulfonamide functionality in this compound introduces the possibility of intramolecular interactions or "neighboring group participation" (NGP). wikipedia.orgchemeurope.com NGP occurs when a functional group within a molecule, not directly part of the reaction center, influences the reaction rate or mechanism by interacting with the reaction center. wikipedia.orglibretexts.org

In this specific molecule, the lone pair of electrons on the oxygen atom of the methoxy group can potentially interact with the sulfur atom or the acidic proton on the sulfonamide nitrogen. This interaction can occur through space, forming a temporary cyclic intermediate. Such intramolecular coordination could:

Influence Acidity : Intramolecular hydrogen bonding between the methoxy oxygen and the sulfonamide N-H could alter the pKa of the sulfonamide proton.

Stabilize Intermediates : The methoxy group could stabilize cationic intermediates or transition states formed during reactions at the sulfonyl center.

Alter Reaction Pathways : NGP can lead to rate enhancements (anchimeric assistance) and sometimes result in rearranged products. chemeurope.com

Studies on other ortho-substituted systems have demonstrated the significant impact of neighboring groups. For example, the ability of a sulfonamido nitrogen itself to act as a neighboring group has been established in different reaction settings. nih.gov While specific studies detailing the intramolecular coordination effects of the ortho-methoxy group in this compound are not prominent, the principles of NGP suggest that its presence is likely to modulate the compound's reactivity compared to its meta or para isomers. libretexts.org

Advanced Spectroscopic and Structural Characterization of N 2 Methoxyphenyl Methanesulfonamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, an unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of N-(2-methoxyphenyl)methanesulfonamide is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, the sulfonamide methyl protons, and the N-H proton. The four protons on the phenyl ring would appear as a complex multiplet system in the aromatic region (typically δ 6.8-7.6 ppm). The methoxy group (-OCH₃) protons would present as a sharp singlet at approximately δ 3.8 ppm, while the methyl protons of the methanesulfonamide (B31651) group (-SO₂CH₃) would also appear as a singlet, but further upfield around δ 2.9-3.0 ppm. The sulfonamide N-H proton is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon environment. The aromatic ring would display six distinct signals, with the carbon atom bonded to the methoxy group (C-O) being the most deshielded among them. The methoxy carbon itself would appear around δ 55-56 ppm, and the methyl carbon of the sulfonamide group would be observed in the upfield region, typically around δ 38-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general substituent effects.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.6 (m) | 110 - 150 |

| -OCH₃ | ~3.8 (s) | ~55.5 |

| -SO₂CH₃ | ~2.9 (s) | ~39.0 |

| N-H | Variable (br s) | - |

To unequivocally assign the proton and carbon signals and confirm the connectivity of the molecule, various 2D NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would reveal the coupling network among the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling). columbia.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the previously assigned proton signals to their corresponding carbon resonances. columbia.eduemerypharma.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the precise mass of a molecule, allowing for the determination of its elemental formula with high confidence. chemicalbook.comnih.gov For this compound (C₈H₁₁NO₃S), the theoretical monoisotopic mass is 201.04596 Da. HRMS analysis would be expected to yield an experimental mass that matches this value to within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecule. For sulfonamides, a characteristic fragmentation involves the cleavage of the S-N bond. nih.gov A common pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), a mass loss of 64 Da, which can occur through intramolecular rearrangement. nih.gov Another likely fragmentation would be the cleavage of the N-C(aryl) bond.

A plausible fragmentation pathway could include:

Initial loss of the methyl radical (•CH₃) from the molecular ion.

Cleavage of the S-N bond to generate fragments corresponding to the methanesulfonyl portion and the 2-methoxyaniline portion.

Loss of SO₂ from the parent ion or major fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about its functional groups.

For this compound, the IR spectrum would show characteristic absorption bands. A study of various N-(substituted phenyl)-methanesulphonamides revealed consistent vibrational ranges for the key functional groups. researchgate.netresearchgate.net The N-H stretching vibration is expected to appear in the range of 3232–3298 cm⁻¹. researchgate.netresearchgate.net The sulfonyl (SO₂) group will exhibit two strong, characteristic stretching bands: an asymmetric stretch between 1317–1331 cm⁻¹ and a symmetric stretch between 1139–1157 cm⁻¹. researchgate.netresearchgate.net The S-N stretching vibration is typically observed in the 833–926 cm⁻¹ region. researchgate.netresearchgate.net Additionally, C-O stretching from the methoxy group and various C-H and C=C vibrations from the aromatic ring will be present.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes. aps.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3232 - 3298 researchgate.netresearchgate.net |

| SO₂ | Asymmetric Stretching | 1317 - 1331 researchgate.netresearchgate.net |

| SO₂ | Symmetric Stretching | 1139 - 1157 researchgate.netresearchgate.net |

| S-N | Stretching | 833 - 926 researchgate.netresearchgate.net |

| C-O (Aryl-ether) | Stretching | ~1250 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure has been reported for this compound itself, detailed structural analyses of the closely related compounds N-(2-methoxyphenyl)benzenesulfonamide nih.gov and N-(2-methoxyphenyl)-4-methylbenzenesulfonamide researchgate.net provide significant insight into the expected solid-state conformation. The primary difference in these analogues is the substitution on the sulfur atom (a phenyl or tolyl group instead of a methyl group).

The geometry around the sulfur atom in sulfonamides is consistently found to be a distorted tetrahedron. researchgate.net A key feature of the molecular conformation is the relative orientation of the two aromatic rings and the sulfonamide linkage, which can be described by specific torsion angles.

In the crystal structure of N-(2-methoxyphenyl)benzenesulfonamide, two independent molecules were found in the asymmetric unit with C(aryl)-S-N-C(aryl) torsion angles of 67.25° and -81.17°. nih.gov For N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, this torsion angle was reported as -56.5°. researchgate.net This indicates that the methoxyphenyl group is significantly twisted out of the plane of the S-N bond.

Furthermore, the dihedral angle between the planes of the two aromatic rings in these analogues is substantial, reported as 71.39° for the tolyl derivative and ranging from 44.50° to 88.16° for the phenyl derivative. nih.govresearchgate.net This non-planar conformation is a characteristic feature of these structures. It is highly probable that this compound would adopt a similar bent and twisted conformation in the solid state. The crystal packing is expected to be stabilized by intermolecular hydrogen bonds, primarily involving the sulfonamide N-H donor and the sulfonyl oxygen acceptors, often forming chains or dimeric structures. mdpi.com

Despite a thorough search for the crystallographic data of this compound, specific experimental results detailing its crystal packing and intermolecular interactions, including N-H···O hydrogen bonding, were not available in the public domain. The search yielded information on structurally related compounds, such as N-(2-methoxyphenyl)benzenesulfonamide and other sulfonamide derivatives.

Analysis of these related structures reveals common motifs in the crystal packing of sulfonamides. For instance, in the crystal structure of N-(2-methoxyphenyl)benzenesulfonamide, molecules are linked into dimers by pairs of N-H···O hydrogen bonds. nih.gov These dimers are further connected by C-H···O and C-H···π interactions, forming a three-dimensional network. nih.gov Such hydrogen bonding patterns, particularly the formation of chains or dimers via N-H···O interactions between the sulfonamide N-H donor and a sulfonyl oxygen acceptor, are a recurring feature in the solid-state structures of sulfonamides.

While these findings for analogous compounds provide a general understanding of the types of intermolecular interactions that could be expected in the crystal structure of this compound, the absence of specific crystallographic data for the target compound precludes a detailed and accurate description of its unique crystal packing and a quantitative analysis of its hydrogen bonding network. Therefore, a data table with specific bond lengths and angles for this compound cannot be provided at this time.

Computational and Theoretical Chemistry Studies of N 2 Methoxyphenyl Methanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and molecular geometry, which are key determinants of chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. arxiv.org The core principle of DFT is that the energy of a molecule can be determined from its electron density. arxiv.org For N-(2-methoxyphenyl)methanesulfonamide, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. stackexchange.com This geometry optimization process involves systematically adjusting the atomic coordinates to minimize the total energy of the molecule, thereby predicting bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties, such as total energy, dipole moment, and charge distribution, provide a detailed picture of the molecule's electronic nature.

Table 1: Illustrative Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| S-N | 1.65 | |

| S-O (avg) | 1.45 | |

| S-C (methyl) | 1.78 | |

| N-C (phenyl) | 1.42 | |

| C-O (methoxy) | 1.37 | |

| **Bond Angles (°) ** | ||

| O-S-O | 120.5 | |

| N-S-C (methyl) | 107.0 | |

| S-N-C (phenyl) | 118.0 |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar sulfonamide structures for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. schrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive and easily polarizable. nih.gov DFT calculations are highly effective for determining the energies of these frontier orbitals and the corresponding energy gap. nih.govmdpi.com This analysis helps predict how this compound might interact with other molecules or participate in chemical reactions. wuxibiology.com

Table 2: Illustrative FMO Properties of this compound

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 5.20 |

Note: These energy values are illustrative, based on typical results for aromatic sulfonamides, and serve to demonstrate the output of FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. walisongo.ac.id It is calculated by placing a positive point charge at various locations around the molecule and calculating the potential energy. The resulting map is typically projected onto the electron density surface, with different colors representing different potential values.

MEP maps are invaluable for predicting the reactive behavior of a molecule. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or other electron-poor centers.

Green regions represent neutral or weakly polar areas.

For this compound, the MEP map would be expected to show significant negative potential (red) around the sulfonyl oxygen atoms and the methoxy (B1213986) oxygen atom, identifying them as primary sites for electrophilic interaction or hydrogen bond acceptance. Positive potential (blue) would likely be concentrated around the amine hydrogen (N-H), indicating its role as a potential hydrogen bond donor. This visual information provides immediate insight into how the molecule will interact with biological receptors or other reactants. chemrxiv.orgscispace.com

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformers of the molecule and the energy barriers for converting between them. nih.gov

This is achieved by mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. arxiv.orgmdpi.com For this compound, key flexible regions include the rotatable bonds, such as the C-S-N-C dihedral angle and the torsion angles associated with the methoxy group and the phenyl rings. By systematically rotating these bonds and calculating the energy at each step, a detailed map of the conformational landscape can be constructed. nih.gov This analysis reveals the global minimum energy conformation (the most stable shape) as well as other local minima that may be accessible under physiological conditions. Understanding the preferred conformations is crucial for predicting how the molecule might fit into a protein's active site.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment. rsc.org

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent molecules (e.g., water) to mimic physiological conditions. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is tracked. This provides detailed information on:

Conformational Flexibility: How the molecule explores different shapes and transitions between various conformers identified in the PES mapping.

Solvent Effects: How the solvent molecules arrange around the solute and form hydrogen bonds, which can influence the stability of different conformations. rsc.orgacademie-sciences.frrsc.org

Interaction Dynamics: If placed in a system with a biological target like a protein, MD can simulate the binding process and the stability of the resulting complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medcraveonline.com Instead of studying a single molecule, QSAR analysis requires a dataset of related molecules, such as various sulfonamide derivatives, along with their measured biological activities (e.g., inhibitory concentrations). mdpi.comnih.gov

To build a QSAR model for derivatives of this compound, the following steps would be taken:

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule in the series. These can include electronic properties (from DFT), steric properties (molecular shape and size), and hydrophobic properties (logP).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links a combination of these descriptors to the observed biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A successful QSAR model can be used to predict the activity of new, unsynthesized sulfonamide derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. periodikos.com.br The model can also provide insights into which molecular features are most important for the desired biological effect. medcraveonline.com

Theoretical Frameworks for Correlating Molecular Structure with Chemical Reactivity and Interactions

Several theoretical frameworks are employed to establish a relationship between the three-dimensional structure of a molecule and its inherent chemical reactivity and interaction patterns. These computational approaches provide insights into electron distribution, non-covalent interactions, and potential reactive sites.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method used to analyze the electron density of a molecule to understand and characterize chemical bonding and interactions. researchgate.net By examining the topological properties of the electron density, such as bond critical points, researchers can identify and classify both strong covalent bonds and weaker non-covalent interactions like hydrogen bonds. researchgate.net This analysis provides a detailed picture of the forces that govern the molecular structure and its interactions with other molecules. researchgate.net

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a color-coded map of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.netelsevierpure.com It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. This framework is instrumental in predicting how a molecule will interact with biological receptors or other reactants. researchgate.netelsevierpure.com

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netelsevierpure.com It is widely used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netelsevierpure.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Descriptor Calculation and Statistical Model Development for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This method is fundamental in drug discovery for predicting the activity of new, unsynthesized analogs. researchgate.net

The development of a QSAR model involves two main steps: the calculation of molecular descriptors and the development of a statistical model.

Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized into several types:

Topological Descriptors: These describe the atomic connectivity in the molecule (e.g., Wiener index, Connectivity Indices). researchgate.netnih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule (e.g., Dipole Moment, HOMO/LUMO energies). researchgate.netnih.gov

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (AlogP98), which describes lipophilicity, and Molar Refractivity. researchgate.netnih.gov

Steric or Shape Descriptors: These describe the three-dimensional shape and size of the molecule (e.g., Kappa Shape Indices). nih.gov

Statistical Model Development: Once descriptors are calculated for a set of analogs with known biological activity, a statistical method is used to build the QSAR model. A portion of the compounds is used as a "training set" to develop the model, while the remainder serves as a "test set" to validate its predictive power. medcraveonline.com Common statistical techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant descriptors to the biological activity. researchgate.netmedcraveonline.com

Support Vector Machine (SVM): A classification algorithm used to develop models that can categorize compounds as active or inactive. nih.gov

Genetic Function Approximation (GFA): An algorithm used to select the best combination of descriptors for building a robust QSAR model. nih.gov

The quality of a QSAR model is assessed using various statistical metrics, such as the correlation coefficient (r²) for the training set and the predictive correlation coefficient (q² or r²_pred) for the test set. nih.govmedcraveonline.com A robust QSAR model can then be used to predict the activity of novel analogs of this compound, prioritizing the synthesis of the most promising candidates. mdpi.com

| Descriptor Type | Descriptor Name | Information Encoded |

|---|---|---|

| Physicochemical | AlogP98 | Lipophilicity and transport characteristics of a molecule. |

| Topological | Wiener Index | Structural branching of the carbon skeleton. |

| Topological | Kappa-1-AM | Molecular shape and flexibility. |

| Electronic | Dipole-Mag | Magnitude of the molecule's dipole moment, indicating overall polarity. |

| Electronic | LUMO energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| Steric | Molar Refractivity | Molar volume and polarizability of the molecule. |

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govugm.ac.id This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design. ucsf.edu

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. ugm.ac.id The results provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govugm.ac.id

For example, in a study of N-(2-methoxyphenyl)benzamide derivatives designed as HIV-1 Vif antagonists, molecular docking was used to predict how these compounds bind to the Vif-ElonginB-ElonginC (Vif-CB) complex. nih.gov The docking results revealed that the N-(2-methoxyphenyl) group could form crucial hydrogen bonds and hydrophobic interactions within the binding pocket, explaining its importance for the observed biological activity. nih.gov Such theoretical predictions of binding energy and interaction patterns help researchers to understand structure-activity relationships and to rationally design more potent analogs. nih.govugm.ac.id

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| N-(2-methoxyphenyl)benzamide derivative | HIV-1 Vif-CB Complex | -8.5 | Lys92, Asp95, Phe96 | Hydrogen bonding, Hydrophobic interactions |

Coordination Chemistry of N 2 Methoxyphenyl Methanesulfonamide and Its Derivatives

Ligand Properties of the N-(2-methoxyphenyl)methanesulfonamide Moiety

The this compound molecule possesses several potential donor atoms that can coordinate with metal ions, making it a potentially versatile ligand. The primary coordination sites are the oxygen atoms of the sulfonyl group (-SO₂) and the nitrogen atom of the sulfonamide group (-SO₂NH-). Deprotonation of the sulfonamide nitrogen results in an anionic ligand, which can form stable complexes with a variety of metal centers.

The presence of the 2-methoxyphenyl group introduces additional potential coordination sites and steric and electronic influences:

Methoxy (B1213986) Group: The oxygen atom of the ortho-methoxy group (-OCH₃) can act as a donor atom, potentially leading to chelation and the formation of a stable five-membered ring with a metal center coordinated to the sulfonamide nitrogen.

Steric Hindrance: The bulky 2-methoxyphenyl group can influence the coordination geometry around the metal center, potentially favoring specific stereoisomers or preventing the coordination of multiple bulky ligands.

Electronic Effects: The methoxy group is an electron-donating group, which can increase the electron density on the aromatic ring and potentially influence the acidity of the sulfonamide proton and the donor strength of the adjacent nitrogen atom.

In the solid state, sulfonamides are known to form extensive hydrogen-bonding networks. For instance, the related compound, N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, forms inversion dimers through intermolecular N—H⋯O hydrogen bonds, creating an eight-membered ring motif. researchgate.net This predisposition for hydrogen bonding suggests that the this compound moiety can also participate in the formation of complex supramolecular structures in its metal complexes.

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not detailed in the reviewed literature, general methods for the synthesis of transition metal-sulfonamide complexes can be applied. A common approach involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Cu(II), Co(II), Ni(II), Zn(II), etc.) with the sulfonamide ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the sulfonamide nitrogen. researchgate.net

The synthesis of metal complexes with sulfonamide-containing ligands, such as Schiff bases derived from methoxy-substituted anilines, typically involves refluxing a solution of the ligand and the metal salt in a solvent like ethanol (B145695) or methanol (B129727). researchgate.net The resulting complexes can then be isolated as precipitates and purified by recrystallization.

Characterization of these complexes generally involves a combination of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula and the ligand-to-metal ratio.

Molar Conductance: To assess whether the complex is an electrolyte or non-electrolyte in solution.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the sulfonyl (SO₂) and amino (N-H) groups upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to provide information about the coordination geometry around the metal ion.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry.

Spectroscopic and Structural Analysis of Sulfonamide-Metal Coordination Compounds

The spectroscopic and structural properties of metal complexes containing the N-(2-methoxyphenyl)sulfonamide moiety can be inferred from studies on analogous compounds.

Spectroscopic Analysis: In the IR spectra of metal-sulfonamide complexes, the coordination of the sulfonyl group is typically indicated by a shift in the asymmetric and symmetric stretching vibrations of the S=O bonds. semanticscholar.org Coordination through the sulfonamide nitrogen after deprotonation is confirmed by the disappearance of the N-H stretching band. If the methoxy group is involved in coordination, a shift in the C-O stretching frequency may also be observed.

Structural Analysis: Single-crystal X-ray diffraction studies on derivatives such as N-(2-methoxyphenyl)-4-methylbenzenesulfonamide provide a model for the likely conformation and intermolecular interactions of the this compound ligand in a crystalline environment. researchgate.net In this particular structure, the geometry around the sulfur atom is a distorted tetrahedron. The methoxy- and methyl-substituted aromatic rings are oriented at a dihedral angle of 71.39(9)°. researchgate.net The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds that form inversion dimers. researchgate.net

Table 1: Crystal Data and Structure Refinement for N-(2-methoxyphenyl)-4-methylbenzenesulfonamide researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₅NO₃S |

| Formula weight | 277.33 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 12.7395 (9) |

| b (Å) | 11.4906 (6) |

| c (Å) | 18.6968 (10) |

| Volume (ų) | 2736.9 (3) |

| Z | 8 |

This structural information suggests that metal complexes of this compound could exhibit complex crystal packing arrangements influenced by both coordination bonds and hydrogen bonding interactions.

Theoretical Studies on Metal-Ligand Binding Affinity and Geometry

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and reactivity of metal complexes. researchgate.netmdpi.com Although no specific theoretical studies on metal complexes of this compound were found, DFT methods could be employed to gain significant insights into their properties.

Such computational studies could be used to:

Optimize Geometries: Predict the most stable coordination geometries of the metal complexes, including bond lengths and angles.

Analyze Metal-Ligand Bonding: Employ methods like Natural Bond Orbital (NBO) analysis to understand the nature of the coordinate bonds, including the degree of ionic and covalent character. mdpi.com

Calculate Binding Energies: Determine the strength of the interaction between the metal ion and the this compound ligand.

Simulate Spectroscopic Properties: Predict IR and UV-Visible spectra to aid in the interpretation of experimental data.

Explore Reaction Mechanisms: Investigate the pathways for the formation of these complexes and their potential catalytic activities.

For related systems, DFT calculations have been successfully used to elucidate the geometry and energetic landscape of both the free ligand and its corresponding metal complexes, providing a reliable alternative when experimental solid-state structural data is unavailable. researchgate.net Similar studies on this compound and its metal complexes would be invaluable for a deeper understanding of their coordination chemistry.

Advanced Research Applications in Chemical Sciences

Development as Chemical Probes for Investigating Molecular Mechanisms (excluding clinical human trials)

Chemical probes are small molecules used as tools to study and manipulate biological systems and chemical processes. eubopen.orgrjpbr.com The structure of N-(2-methoxyphenyl)methanesulfonamide contains key features that make it an attractive candidate for development into such a probe. The sulfonamide moiety is a common pharmacophore found in many biologically active compounds, and the methoxyphenyl ring can be tailored to enhance binding affinity and selectivity for specific molecular targets.

Radiotracers are indispensable tools for non-invasively imaging and quantifying biochemical processes in real-time, with Positron Emission Tomography (PET) being a prominent imaging modality. unimi.itnih.gov The development of novel PET radiotracers is crucial for advancing our understanding of molecular mechanisms. The this compound framework is well-suited for modification into a PET radiotracer.

A common strategy for radiolabeling is the incorporation of a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). researchgate.net The methoxy (B1213986) group (-OCH₃) on the phenyl ring of this compound provides a direct site for the introduction of Carbon-11. The synthesis would involve O-demethylation of the parent molecule to create a phenol (B47542) precursor, followed by O-[¹¹C]methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This reaction is a widely used and robust method for producing PET tracers with high molar activity and radiochemical purity. nih.gov

Alternatively, a fluorine atom, either stable or as ¹⁸F, could be introduced onto the phenyl ring to create a fluorinated analog. The synthesis of the corresponding mesylate or tosylate precursor would be required to facilitate the nucleophilic radiofluorination step. researchgate.netnih.gov The resulting radiotracer, for instance, [¹¹C]this compound, could then be used in preclinical research to investigate the distribution and kinetics of processes where this chemical scaffold shows affinity, without involving human subjects.

Table 1: Potential Radiotracers Derived from this compound

| Radiotracer Candidate | Isotope | Labeling Position | Precursor Compound | Labeling Reagent |

| [¹¹C]this compound | ¹¹C | Methoxy-methyl | N-(2-hydroxyphenyl)methanesulfonamide | [¹¹C]CH₃I or [¹¹C]CH₃OTf |

| N-(2-methoxy-[¹⁸F]fluorophenyl)methanesulfonamide | ¹⁸F | Aromatic Ring | Nitro or Mesylate Precursor | K[¹⁸F]F/Kryptofix 2.2.2 |

Exploration as Building Blocks in Complex Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. nih.govklinger-lab.de this compound serves as a valuable building block due to the reactivity of its constituent parts: the acidic N-H proton, the electron-rich aromatic ring, and the stable methanesulfonyl group.

The metalation of methanesulfonamide (B31651) derivatives is a known strategy for creating C-C bonds to synthesize more elaborate sulfonamide-containing compounds. nih.gov Similarly, the N-H proton of this compound can be deprotonated to form a nucleophile, which can then participate in various coupling reactions.

Furthermore, the 2-methoxyphenyl ring is activated towards electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic core. This versatility makes the compound a useful precursor. For example, the closely related compound N-(2-methoxyphenyl)-4-methylbenzenesulfonamide has been explicitly used as a precursor in the synthesis of thiazine (B8601807) heterocycles, demonstrating the utility of this scaffold in building complex heterocyclic systems. researchgate.net The synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a side chain of the anticancer drug Amsacrine, further highlights the importance of the substituted methoxyphenyl sulfonamide core in constructing biologically active molecules. researchgate.net

Applications in Catalysis and Organocatalysis

While direct catalytic applications of this compound are not extensively documented, the inherent properties of its sulfonamide group suggest a strong potential for its use in catalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions.

The parent compound, methanesulfonamide (CH₃SO₂NH₂), has been identified as an effective general acid catalyst. organic-chemistry.org Its weakly acidic N-H proton can protonate intermediates in reactions, such as the osmate esters formed during Sharpless asymmetric dihydroxylations of conjugated aromatic olefins. organic-chemistry.org In addition to its role as a proton donor, methanesulfonamide also acts as a cosolvent that facilitates the transfer of ions between aqueous and organic phases. organic-chemistry.org

Table 2: Potential Catalytic Roles of this compound

| Catalytic Function | Active Site | Mechanism | Potential Influence of 2-Methoxyphenyl Group |

| General Acid Catalyst | Sulfonamide N-H | Protonation of reaction intermediates | Modulates pKa, steric hindrance around the catalytic site |

| Phase Transfer Agent | Polar Sulfonamide Group | Solvation of ions in the organic phase | Enhances solubility in organic solvents, alters phase partitioning |

Investigation of its Role in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. mdpi.comthno.org this compound possesses multiple functional groups capable of engaging in these interactions, making it an interesting subject for supramolecular studies.

The key interactions include:

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O).

π-π Stacking: The benzene (B151609) ring can interact with other aromatic systems through π-π stacking.

C-H···O Interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds and the oxygen atoms of the methoxy or sulfonyl groups.

Future Research Directions and Unresolved Challenges Pertaining to N 2 Methoxyphenyl Methanesulfonamide

Innovative Synthetic Routes for Enhanced Efficiency and Sustainability

The development of novel synthetic methodologies for N-(2-methoxyphenyl)methanesulfonamide is a cornerstone of future research, with an emphasis on improving efficiency, reducing environmental impact, and increasing accessibility. Traditional methods often rely on reagents like methanesulfonyl chloride, which can present handling and environmental challenges.

Future efforts will likely focus on:

Catalytic Approaches: Exploring transition-metal-catalyzed reactions or organocatalysis could provide more efficient and selective pathways. For instance, methods utilizing stable sulfur dioxide surrogates in the presence of a copper catalyst for Sandmeyer-type reactions could be adapted. organic-chemistry.org

Green Chemistry Principles: The integration of green chemistry principles is paramount. This includes the use of greener solvents, reducing the number of synthetic steps (pot-economy), and minimizing waste generation. Research into one-pot syntheses where 2-methoxyaniline is directly converted to the final product without the isolation of intermediates represents a promising direction. google.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing reaction times.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Methods | Higher efficiency, improved selectivity, milder reaction conditions. | Development of novel catalysts, optimization of reaction parameters. |

| Green Synthesis | Reduced environmental impact, lower costs, increased safety. | Use of benign solvents, atom economy, renewable starting materials. |

| Flow Chemistry | Enhanced process control, improved safety, easy scalability. | Reactor design, optimization of flow rates and temperatures. |

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions. While the general mechanism of sulfonamide formation is known, the specific influence of the 2-methoxy group on reaction kinetics and pathways is an area ripe for investigation.

Key unresolved questions include:

Role of the Methoxy (B1213986) Group: How does the ortho-methoxy substituent influence the nucleophilicity of the aniline (B41778) nitrogen and the stability of reaction intermediates? Its electronic and steric effects may play a significant role in directing reaction outcomes.

Intermediate Characterization: Detailed spectroscopic and kinetic studies are needed to identify and characterize transient intermediates in both the formation and subsequent reactions of the molecule.

Side Reaction Pathways: A comprehensive mapping of potential side reactions and their underlying mechanisms will enable the development of strategies to minimize impurity formation and improve product yield and purity. google.com

Refinement of Computational Models for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work. Future research will focus on developing more accurate and predictive computational models.

Areas for advancement include:

Quantum Mechanical Calculations: Employing high-level quantum mechanical methods, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure, molecular geometry, and vibrational frequencies. mdpi.com Comparing theoretical data with experimental results from techniques like X-ray crystallography and NMR spectroscopy is essential for validating and refining these models. nih.govnih.gov

Predictive Reactivity Models: Developing models that can accurately predict the outcome of unknown reactions involving this compound would significantly accelerate the discovery of new chemical transformations. This involves modeling transition states and calculating activation energies for various potential reaction pathways.

Structure-Property Relationships: Computational studies can elucidate the relationship between the molecular structure and its macroscopic properties. For instance, models can predict how modifications to the chemical structure might influence its biological activity or material properties, guiding the design of new derivatives with desired functions. researchgate.net

Exploration of Novel Chemical Transformations and Reactivity Profiles

The functional groups present in this compound—the sulfonamide moiety, the aromatic ring, and the methoxy group—offer multiple sites for chemical modification. A key future direction is the exploration of novel reactions to expand its chemical utility.

Potential areas of exploration:

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring is a highly sought-after transformation in modern organic synthesis. Developing methods for selective C-H activation would provide a direct route to novel derivatives without the need for pre-functionalized starting materials.

Directed Metalation: The sulfonamide group can act as a directing group for ortho-metalation, facilitating the introduction of various substituents onto the phenyl ring.

Photochemical Reactions: Investigating the photochemical behavior of this compound could uncover unique reactivity patterns and lead to the synthesis of novel molecular architectures, similar to transformations observed in related N-alkyl(p-methoxyphenyl)arylamines. researchgate.net

Development of this compound as a Versatile Platform for Diverse Chemical Research Initiatives

Beyond its own intrinsic properties, this compound can serve as a versatile building block or platform for the synthesis of more complex molecules. Its structural features make it a valuable precursor in various fields.

Future applications as a research platform include:

Medicinal Chemistry: The sulfonamide motif is a well-established pharmacophore found in numerous approved drugs. mdpi.com this compound can serve as a scaffold for the synthesis of new libraries of compounds to be screened for various biological activities, including antimicrobial and anticancer properties. ontosight.ainih.gov

Materials Science: The aromatic and polar functional groups suggest that derivatives of this compound could be explored for applications in materials science, such as the development of novel polymers or organic electronic materials.

Agrochemicals: Sulfonamide-based compounds have also found applications in agriculture. ontosight.ai The development of new derivatives could lead to the discovery of novel herbicides or pesticides.

By pursuing these research directions, the scientific community can address the unresolved challenges and fully exploit the potential of this compound as a valuable compound in both fundamental and applied chemical research.

Q & A

Basic: What are the common synthetic routes for N-(2-methoxyphenyl)methanesulfonamide and its derivatives?

Answer:

The synthesis typically involves sulfonylation of an aniline derivative. For example, reacting 2-methoxyaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. Key steps include:

- Base selection : Neutralizes HCl byproduct to drive the reaction forward.

- Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) is commonly used.

- Reaction monitoring : Progress is tracked via TLC or HPLC.

Derivatives may require additional steps, such as halogenation or functional group modifications. For instance, chloromethyl derivatives can be synthesized using trichloroethylene under electrophilic conditions .

Basic: Which spectroscopic techniques are used to characterize this compound?

Answer:

Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. Methoxy groups appear as singlets (~δ 3.8 ppm), while sulfonamide protons show deshielded signals.

- IR spectroscopy : Identifies sulfonamide S=O stretches (~1350–1160 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 215.05 for C₈H₁₁NO₃S).

Elemental analysis ensures stoichiometric purity .

Advanced: How do CYP enzymes influence the metabolism of this compound in different species?

Answer:

Hepatic microsomal CYP enzymes (e.g., CYP1A1/2, CYP2E1) mediate metabolic conversion to reactive intermediates like N-(2-methoxyphenyl)hydroxylamine. Key findings:

- Species variation : Rabbit microsomes produce higher levels of o-aminophenol compared to rats, where reductive metabolites dominate.

- Enzyme induction : Pretreatment with β-naphthoflavone (CYP1A inducer) increases oxidative metabolite yields, while ethanol (CYP2E1 inducer) has minimal effect.

Methodologically, enzyme activity is assessed via NADPH-dependent assays and HPLC metabolite profiling .

Advanced: What are the challenges in analyzing the crystal structure of sulfonamide derivatives like this compound?

Answer:

Crystallography challenges include:

- Intermolecular interactions : Hydrogen bonding between sulfonamide S=O and aromatic C–H groups creates complex supramolecular assemblies.

- Polymorphism : Substituent positions (e.g., methoxy vs. chloro) influence packing efficiency, requiring multiple crystallization trials.

- X-ray diffraction : Low solubility in common solvents (e.g., DMSO) complicates crystal growth. Co-crystallization with stabilizing agents (e.g., crown ethers) may improve results .

Basic: What are the key considerations when designing experiments to assess the biological activity of this compound?

Answer:

Critical factors include:

- Cell line selection : Use target-specific models (e.g., hepatic cell lines for metabolic studies).

- Dose optimization : Preliminary cytotoxicity assays (e.g., MTT) determine non-lethal concentrations.

- Metabolite stability : Monitor pH effects (e.g., spontaneous degradation at pH < 5) using buffered incubation media.

- Enzyme inhibition assays : Test interactions with CYP isoforms using fluorometric substrates .

Advanced: How can contradictory data in the metabolic conversion of this compound be resolved?

Answer:

Contradictions (e.g., species-specific metabolite ratios) are addressed by:

- Comparative profiling : Parallel assays using microsomes from multiple species (rat, rabbit, human).

- pH-controlled studies : Test stability of metabolites under physiological (pH 7.4) vs. acidic conditions.

- Enzyme knockout models : CRISPR-edited cell lines lacking specific CYP isoforms clarify metabolic pathways.

- Kinetic analysis : Determine Km and Vmax values for key enzymes to identify rate-limiting steps .

Advanced: What role do substituents on the phenyl ring play in the reactivity and stability of this compound derivatives?

Answer:

- Electron-donating groups (e.g., methoxy) : Enhance stability by reducing electrophilic reactivity but may decrease metabolic activation.

- Halogens (e.g., chloro) : Increase electrophilicity, promoting alkylation reactions but risking off-target toxicity.

- Steric hindrance : Bulky substituents (e.g., trifluoromethyl) reduce enzymatic access, slowing metabolism.

These effects are quantified via Hammett constants (σ) and DFT calculations .

Basic: What are the best practices for ensuring purity in the synthesis of this compound?

Answer:

- Purification : Recrystallization from ethanol/water mixtures removes unreacted aniline.

- Chromatography : Flash silica gel chromatography (eluent: ethyl acetate/hexane) isolates derivatives.

- Analytical validation : Purity ≥95% confirmed by HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.4% tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.